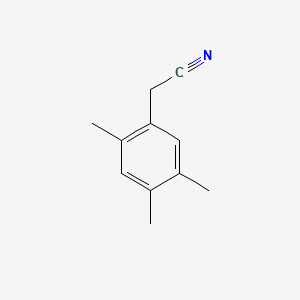

2,4,5-Trimethylphenylacetonitrile

Description

Properties

IUPAC Name |

2-(2,4,5-trimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZOPWWSWGLPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226253 | |

| Record name | 2,4,5-Trimethylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75279-58-2 | |

| Record name | 2,4,5-Trimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75279-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075279582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 2,4,5-Trimethylphenylacetonitrile

This guide provides a comprehensive technical overview of 2,4,5-Trimethylphenylacetonitrile, a substituted aromatic nitrile. In the absence of extensive empirical data for this specific molecule in publicly accessible literature, this document leverages established principles of organic chemistry, predictive modeling for spectroscopic analysis, and proven synthetic methodologies to offer a robust profile for researchers, scientists, and professionals in drug development. This approach ensures a scientifically grounded resource for understanding and utilizing this compound.

Introduction and Chemical Identity

2,4,5-Trimethylphenylacetonitrile, also known as (2,4,5-trimethylphenyl)acetonitrile or 2,4,5-trimethylbenzyl cyanide, is an organic compound featuring a phenyl ring substituted with three methyl groups and an acetonitrile moiety. Its structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules. Phenylacetonitrile derivatives are known precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals[1][2]. The presence of the nitrile group allows for a variety of chemical transformations, including hydrolysis to phenylacetic acids, reduction to amines, and addition reactions to form ketones.

Table 1: Chemical Identifiers and Properties of 2,4,5-Trimethylphenylacetonitrile

| Identifier/Property | Value | Source |

| IUPAC Name | (2,4,5-Trimethylphenyl)acetonitrile | IUPAC Nomenclature |

| Synonyms | 2,4,5-Trimethylbenzyl cyanide | - |

| CAS Number | 75279-58-2 | Cheméo[3] |

| Molecular Formula | C₁₁H₁₃N | Cheméo[3] |

| Molecular Weight | 159.23 g/mol | Cheméo[3] |

| InChI Key | MSZOPWWSWGLPST-UHFFFAOYSA-N | Cheméo[3] |

| SMILES | Cc1cc(C)c(CC#N)cc1C | Cheméo[3] |

Molecular Structure and Bonding

The molecular structure of 2,4,5-Trimethylphenylacetonitrile consists of a central benzene ring. A cyanomethyl group (-CH₂CN) is attached to the first carbon of the ring, and methyl groups (-CH₃) are attached to the second, fourth, and fifth carbons. The presence of the methyl groups, which are electron-donating, influences the electronic properties of the aromatic ring. The nitrile group, with its carbon-nitrogen triple bond, is a strong electron-withdrawing group.

The geometry around the sp³ hybridized carbon of the methylene bridge is tetrahedral, while the nitrile carbon is sp hybridized and linear. The aromatic ring is planar. The overall molecule is expected to be relatively nonpolar, with some dipole moment originating from the nitrile functional group.

Spectroscopic Profile (Predicted)

Due to the unavailability of published experimental spectra for 2,4,5-Trimethylphenylacetonitrile, this section presents a predicted spectroscopic profile based on established principles and computational models[3][4][5][6][7].

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the methyl and methylene groups.

Table 2: Predicted ¹H NMR Chemical Shifts for 2,4,5-Trimethylphenylacetonitrile

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H (on C3) | ~6.9-7.1 | Singlet | 1H | Located between two methyl groups, expected to be a singlet. |

| Aromatic-H (on C6) | ~7.0-7.2 | Singlet | 1H | Adjacent to a methyl group, expected to be a singlet. |

| Methylene (-CH₂CN) | ~3.6-3.8 | Singlet | 2H | Protons are chemically equivalent and adjacent to the electron-withdrawing nitrile group and the aromatic ring. |

| Methyl (-CH₃ at C2) | ~2.2-2.4 | Singlet | 3H | Aromatic methyl group. |

| Methyl (-CH₃ at C4) | ~2.2-2.4 | Singlet | 3H | Aromatic methyl group. |

| Methyl (-CH₃ at C5) | ~2.2-2.4 | Singlet | 3H | Aromatic methyl group. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2,4,5-Trimethylphenylacetonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Nitrile (-C≡N) | ~117-120 | Characteristic chemical shift for a nitrile carbon. |

| Quaternary Aromatic (C1) | ~128-132 | Carbon attached to the cyanomethyl group. |

| Quaternary Aromatic (C2, C4, C5) | ~135-140 | Carbons attached to methyl groups. |

| Aromatic (C3, C6) | ~129-133 | Aromatic CH carbons. |

| Methylene (-CH₂CN) | ~20-25 | Methylene carbon adjacent to the nitrile and aromatic ring. |

| Methyl (-CH₃) | ~18-22 | Methyl carbons attached to the aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile group and the aromatic ring.

Table 4: Predicted IR Absorption Bands for 2,4,5-Trimethylphenylacetonitrile

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850-3000 | Medium | Stretching |

| C≡N (Nitrile) | 2240-2260 | Sharp, Medium | Stretching |

| C=C (Aromatic) | 1500-1600 | Medium | Stretching |

| C-H (Aliphatic) | 1375-1450 | Medium | Bending |

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 159, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 144: Loss of a methyl group ([M-CH₃]⁺).

-

m/z = 118: Loss of the acetonitrile radical ([M-CH₂CN]⁺), forming a stable trimethylbenzyl cation. This is expected to be a prominent peak.

-

m/z = 91: Tropylium ion, a common fragment for benzyl compounds, although less likely to be the base peak due to the stability of the trimethylbenzyl cation.

-

Synthesis of 2,4,5-Trimethylphenylacetonitrile

A robust and widely applicable method for the synthesis of substituted phenylacetonitriles is the nucleophilic substitution of the corresponding benzyl halide with an alkali metal cyanide[1][8][9][10]. This reaction, often referred to as cyanation, provides a direct route to the desired product.

Proposed Synthetic Pathway

The synthesis of 2,4,5-Trimethylphenylacetonitrile can be efficiently achieved from 2,4,5-trimethylbenzyl chloride.

Caption: Proposed synthesis of 2,4,5-Trimethylphenylacetonitrile via nucleophilic substitution.

Detailed Experimental Protocol

This protocol is a well-established procedure for the synthesis of benzyl cyanides, adapted for this specific substrate[9].

Materials and Equipment:

-

2,4,5-Trimethylbenzyl chloride

-

Sodium cyanide (NaCN)

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of water.

-

Addition of Reactants: To the stirred sodium cyanide solution, add a solution of 2,4,5-trimethylbenzyl chloride (1.0 equivalent) in 95% ethanol.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The ethanol is then removed under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous mixture, add diethyl ether or ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with the organic solvent (3x).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2,4,5-Trimethylphenylacetonitrile can be purified by vacuum distillation or column chromatography on silica gel.

Self-Validation and Causality:

-

Choice of Cyanide Source: Sodium cyanide is a cost-effective and readily available source of the cyanide nucleophile[9].

-

Solvent System: The use of an aqueous ethanol mixture ensures the solubility of both the inorganic salt (NaCN) and the organic substrate (2,4,5-trimethylbenzyl chloride), facilitating the reaction[9].

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing for the completion of the substitution in a reasonable timeframe.

-

Work-up and Purification: The extractive work-up effectively separates the organic product from the inorganic salts and other water-soluble byproducts. Purification by vacuum distillation is suitable for liquid products and helps to remove any non-volatile impurities.

Potential Applications and Reactivity

While specific applications for 2,4,5-Trimethylphenylacetonitrile are not widely documented, its chemical structure suggests several potential uses, primarily as a chemical intermediate.

Precursor for Pharmaceuticals and Agrochemicals

Substituted benzyl cyanides are valuable building blocks in the synthesis of a wide range of biologically active molecules[11][12]. The nitrile group can be readily converted into other functional groups, such as carboxylic acids, amines, and amides, which are common moieties in drug candidates and agrochemicals.

Caption: Key chemical transformations of 2,4,5-Trimethylphenylacetonitrile.

Intermediate in Fine Chemical Synthesis

The reactivity of the nitrile group and the potential for further functionalization of the aromatic ring make this compound a useful intermediate for the synthesis of dyes, fragrances, and other specialty chemicals.

Safety and Handling

2,4,5-Trimethylphenylacetonitrile should be handled with care in a well-ventilated fume hood. As with all nitriles, there is a potential for the release of hydrogen cyanide gas upon contact with strong acids. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

2,4,5-Trimethylphenylacetonitrile is a substituted aromatic nitrile with significant potential as a chemical intermediate. While experimental data for this specific compound is scarce, its molecular structure, spectroscopic properties, and reactivity can be reliably predicted based on well-established chemical principles. The synthetic protocol outlined in this guide provides a clear and efficient pathway for its preparation. This document serves as a valuable resource for researchers and scientists interested in the synthesis and application of this and related compounds.

References

-

Chemical Properties of 2,4,5-Trimethylphenylacetonitrile (CAS 75279-58-2). Cheméo. [Link]

-

Cu-catalyzed aerobic oxidative C–CN bond cleavage of benzyl cyanide for the synthesis of primary amides. RSC Publishing. [Link]

- Preparation of phenylacetonitriles.

-

TRIMETHYLSILYL CYANIDE. Organic Syntheses. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Accurate and Affordable Simulation of Molecular Infrared Spectra with AIQM Models. ACS Publications. [Link]

- Preparation of trimethylsilyl cyanide.

-

Convenient Synthesis of Substituted Aryl Cyanides and 1,1-Dicyanobenzyl Benzoate. ResearchGate. [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. National Institutes of Health. [Link]

-

Trimethylsilyl cyanide. Wikipedia. [Link]

- Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol. ResearchGate. [Link]

-

2,4,6-Trimethylbenzyl chloride. PubChem. [Link]

-

A Journey with THeSeuSS: Automated Python Tool for Modeling IR and Raman Vibrational Spectra of Molecules and Solids. arXiv.org. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Cyanation – Knowledge and References. Taylor & Francis. [Link]

- Process for preparing trimethylsilyl cyanide.

-

2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

-

ML-enhanced Fast and Interpretable Simulation of IR Spectra. Dral's Group. [Link]

-

BENZYL CYANIDE. Organic Syntheses. [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

-

Benzyl cyanide patented technology retrieval search results. Patsnap. [Link]

- The preparation method of 2-nitro substituted phenylacetonitrile compounds.

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Predicting molecular structure from Infrared (IR) Spectra. GitHub. [Link]

-

predicting likely fragments in a mass spectrum. YouTube. [Link]

-

Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]

-

NMR Prediction. ACD/Labs. [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

-

DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. National Institutes of Health. [Link]

-

Cyanation. Wikipedia. [Link]

- Cyanation of aromatic halides.

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for. Doc Brown's Chemistry. [Link]

-

Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. ResearchGate. [Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

Sources

- 1. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 2. Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 3. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 4. Visualizer loader [nmrdb.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Cyanation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Cyanation Process & Custom Capabilities - Scimplify [scimplify.com]

2,4,5-Trimethylphenylacetonitrile chemical formula and weight

An In-depth Technical Guide to 2,4,5-Trimethylphenylacetonitrile (C₁₁H₁₃N)

Introduction

2,4,5-Trimethylphenylacetonitrile is an aromatic nitrile, a class of organic compounds characterized by a cyanomethyl group (-CH₂C≡N) attached to a substituted benzene ring. In this case, the ring is a 1,2,4-trimethylbenzene (pseudocumene) moiety. This compound serves as a valuable intermediate and building block in synthetic organic chemistry. Its utility is derived from the reactive nature of the nitrile group, which can be transformed into various other functionalities such as carboxylic acids, amines, and amides, and the specific substitution pattern on the aromatic ring which influences the steric and electronic properties of the final products.

This guide provides a comprehensive overview of 2,4,5-Trimethylphenylacetonitrile, detailing its chemical and physical properties, a robust synthesis protocol with mechanistic considerations, its relevance in the context of drug discovery, and essential safety and handling protocols. The content is tailored for researchers, scientists, and professionals in drug development who require a technical understanding of this versatile chemical entity.

Section 1: Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in research and synthesis. These properties dictate the conditions required for handling, reaction, and purification.

1.1 Chemical Identity

-

Chemical Name: 2,4,5-Trimethylphenylacetonitrile

-

Synonyms: (2,4,5-Trimethylphenyl)acetonitrile, Pseudocumylacetonitrile

-

Chemical Formula: C₁₁H₁₃N[1]

-

Molecular Weight: 159.23 g/mol [1]

-

CAS Number: 75279-58-2[1]

1.2 Physicochemical Data

The following table summarizes key computed physicochemical properties, which are critical for predicting the compound's behavior in various solvents and biological systems.

| Property | Value | Unit | Source |

| Molecular Weight | 159.23 | g/mol | IUPAC[1] |

| Normal Boiling Point (Tboil) | 594.78 | K | Joback Calculated[1] |

| Normal Melting Point (Tfus) | 342.70 | K | Joback Calculated[1] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.678 | Crippen Calculated[1] | |

| Water Solubility (log10WS) | -3.57 | mol/L | Crippen Calculated[1] |

| Enthalpy of Vaporization (ΔvapH°) | 54.82 | kJ/mol | Joback Calculated[1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 258.44 | kJ/mol | Joback Calculated[1] |

The relatively high logP value indicates significant lipophilicity, suggesting good solubility in organic solvents and potential for crossing biological membranes.

Section 2: Synthesis and Mechanistic Insights

The most common and efficient synthesis of phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide. This method is widely applicable for a variety of substituted benzyl halides.[2]

2.1 Reaction Principle: Nucleophilic Cyanation

The synthesis of 2,4,5-Trimethylphenylacetonitrile is typically achieved via a bimolecular nucleophilic substitution (Sₙ2) reaction. The cyanide ion (CN⁻), a potent nucleophile, displaces a halide (typically chloride or bromide) from the benzylic carbon of 2,4,5-trimethylbenzyl halide.

Causality of Experimental Choices:

-

Starting Material: 2,4,5-Trimethylbenzyl chloride is the preferred starting material due to the high reactivity of the benzylic carbon-chlorine bond towards nucleophilic attack and its relative stability compared to the corresponding bromide or iodide.

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are excellent sources of the cyanide nucleophile. They are ionic salts that readily dissociate in polar solvents.

-

Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively "naked" and highly nucleophilic, thereby accelerating the Sₙ2 reaction rate. Using ionic liquids can also provide a mild and efficient reaction medium.[3]

2.2 Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for phenylacetonitrile synthesis.[2][3] Researchers must conduct their own risk assessment and optimization.

Materials:

-

2,4,5-Trimethylbenzyl chloride

-

Sodium cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add sodium cyanide (1.1 equivalents). Carefully add anhydrous DMSO under a nitrogen atmosphere.

-

Addition of Substrate: Stir the suspension and add 2,4,5-trimethylbenzyl chloride (1.0 equivalent) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 40°C. An ice bath may be required for cooling.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Extraction: Once the reaction is complete, cautiously pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash neutralizes any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,4,5-Trimethylphenylacetonitrile.

2.3 Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: General workflow for the synthesis of 2,4,5-Trimethylphenylacetonitrile.

Section 3: The Nitrile Pharmacophore in Drug Discovery

The nitrile group is a highly versatile and increasingly important pharmacophore in modern drug design.[4] Its unique electronic properties and small size allow it to serve multiple roles in modulating the activity and properties of a drug candidate. Phenylacetonitrile derivatives are precursors to many active pharmaceutical ingredients.[5]

3.1 Key Roles of the Nitrile Group:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group has a lone pair of electrons and, due to the triple bond, a significant dipole moment, making it a strong hydrogen bond acceptor.[4] This allows it to form crucial interactions with protein backbones or amino acid side chains in an active site, anchoring the drug molecule.

-

Bioisosteric Replacement: The nitrile group is an effective bioisostere for several other functionalities. It can mimic the polarization of halogens and, being smaller than bromine or iodine, can achieve better contact within a binding pocket.[4] It can also serve as a surrogate for hydroxyl and carboxyl groups.

-

Metabolic Stability: The carbon-nitrogen triple bond is generally robust and resistant to metabolic degradation. In most pharmaceuticals, the nitrile group passes through the body unchanged, which can improve the pharmacokinetic profile of a drug by preventing rapid metabolism.[4]

-

Modulation of Physicochemical Properties: The powerful electron-withdrawing nature of the nitrile can be used to tune the electronic properties of the aromatic ring and the acidity/basicity of nearby functional groups, which can be critical for binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

3.2 Diagram of Nitrile-Protein Interaction

This diagram conceptualizes how a nitrile group on a ligand can interact with a protein's active site.

Caption: Hydrogen bonding between a nitrile pharmacophore and a protein backbone.

Section 4: Safety, Handling, and Storage

Phenylacetonitrile derivatives must be handled with care due to their potential toxicity. The following information is based on data for analogous compounds and general laboratory safety principles.[6][7]

4.1 Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Respiratory: May cause respiratory irritation.

4.2 Recommended Precautions and PPE

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]

4.3 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

4.4 First Aid Measures

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[6]

-

Skin Contact: Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

Section 5: References

-

2,4,5-Trimethylheptane | C10H22 | CID 89303 - PubChem. National Center for Biotechnology Information. [Link]

-

Chemical Properties of 2,4,5-Trimethylphenylacetonitrile (CAS 75279-58-2) - Cheméo. Cheméo. [Link]

-

CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents. Google Patents.

-

Safety Data Sheet: 2,2,4-Trimethylpentane - Carl ROTH. Carl ROTH. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. National Institutes of Health. [Link]

-

(PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - ResearchGate. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Synthesis and clinical application of new drugs approved by FDA in 2022 - PubMed Central. National Institutes of Health. [Link]

-

2,4,5-trichlorophenoxyacetic acid - AERU - University of Hertfordshire. University of Hertfordshire. [Link]

-

US2783265A - Preparation of phenylacetonitriles - Google Patents. Google Patents.

-

2,4,5-triphenyl-2H-imidazole | C21H16N2 | CID 1201557 - PubChem. National Center for Biotechnology Information. [Link]

-

SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE - IJCRT.org. International Journal of Creative Research Thoughts. [Link]

-

2,4,5-Trimethyloct-2-ene | C11H22 | CID 54255954 - PubChem - NIH. National Center for Biotechnology Information. [Link]

-

Synthesis of 2,4,5 triphenylimidazole - YouTube. YouTube. [Link]

Sources

- 1. 2,4,5-Trimethylphenylacetonitrile (CAS 75279-58-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 3. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

solubility of 2,4,5-Trimethylphenylacetonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2,4,5-Trimethylphenylacetonitrile in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4,5-Trimethylphenylacetonitrile, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of physical organic chemistry, including molecular structure, polarity, and intermolecular forces. Furthermore, it delivers a robust, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific process conditions. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to optimize reaction conditions, purification strategies, and formulation development.

Introduction and Strategic Importance

2,4,5-Trimethylphenylacetonitrile is an aromatic nitrile distinguished by a substituted benzene ring. This substitution pattern makes it a valuable building block for more complex molecules in the agrochemical and pharmaceutical industries. The efficiency of any synthetic or purification step involving this compound—be it reaction, extraction, or crystallization—is fundamentally governed by its interaction with the solvent. A thorough understanding of its solubility is therefore not merely academic; it is a critical parameter for process optimization, yield maximization, and ensuring product purity. This guide moves beyond simple data reporting to explain the physicochemical drivers of this compound's solubility.

Physicochemical Properties and Molecular Structure Analysis

To predict how a solute will behave, we must first understand its intrinsic properties. 2,4,5-Trimethylphenylacetonitrile is a molecule of dual character, a feature that is central to its solubility profile.

-

Non-polar Region: The 2,4,5-trimethylphenyl group is a bulky, hydrophobic hydrocarbon moiety. This region's interactions are dominated by weak van der Waals forces (London dispersion forces).

-

Polar Region: The nitrile functional group (-C≡N) possesses a strong dipole moment due to the significant electronegativity difference between carbon and nitrogen. This allows for strong dipole-dipole interactions and makes the nitrogen atom a weak hydrogen bond acceptor.

This molecular dichotomy dictates that the compound is neither extremely polar nor entirely non-polar. Its solubility behavior is a balance between these two competing characteristics.

Table 1: Key Physicochemical Properties of 2,4,5-Trimethylphenylacetonitrile

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₃N | - | - |

| Molecular Weight | 159.23 | g/mol | - |

| Melting Point (T_fus) | 342.70 (69.55 °C) | K | Joback Method[1] |

| Boiling Point (T_boil) | 594.78 (321.63 °C) | K | Joback Method[1] |

| logP (Octanol/Water) | 2.678 | - | Crippen Method[1] |

| log₁₀WS (Water Solubility) | -3.57 | mol/L | Crippen Method[1] |

The high positive logP value and correspondingly low logWS value quantitatively confirm the compound's poor solubility in water, which is expected due to the large, hydrophobic aromatic ring.[1]

Theoretical Framework: Predicting Solubility

The foundational principle of solubility is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[2] We can use this principle to forecast the solubility of 2,4,5-Trimethylphenylacetonitrile across different classes of organic solvents.

Intermolecular Force Analysis

The following diagram illustrates the key interactions between the solute and different solvent types.

Caption: Intermolecular forces governing solubility.

Predicted Solubility in Common Organic Solvents

Based on the principles above, we can predict a qualitative solubility profile.

Table 2: Predicted Qualitative Solubility of 2,4,5-Trimethylphenylacetonitrile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Non-Polar | Hexane, Cyclohexane, Toluene | High | The large, non-polar trimethylphenyl group interacts favorably via London dispersion forces with non-polar solvents. Toluene is expected to be an excellent solvent due to π-π stacking interactions with the aromatic ring. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess strong dipoles that interact favorably with the polar nitrile group. They are also capable of effectively solvating the non-polar portion of the molecule. This class likely contains the best overall solvents for this compound. |

| Polar Protic | Methanol, Ethanol, 2-Propanol | Moderate | Alcohols can solvate the nitrile group via hydrogen bonding (acting as H-bond donors to the nitrile nitrogen) and dipole-dipole interactions. However, the strong hydrogen-bonding network of the solvent must be disrupted, and the large hydrophobic moiety limits solubility compared to polar aprotic solvents. |

| Highly Polar Protic | Water | Very Low / Insoluble | The energy required to break the strong hydrogen-bonding network of water is not sufficiently compensated by the solvation of the single polar nitrile group. The large hydrophobic part of the molecule leads to a strong hydrophobic effect, forcing the solute out of solution. This is confirmed by the calculated logWS.[1] |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a robust experimental method is required. The Isothermal Saturation Method (or "shake-flask" method) is a gold-standard technique for determining the equilibrium solubility of a compound at a specific temperature.[3]

Mandatory Workflow Diagram

The following diagram outlines the complete experimental workflow.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 2,4,5-Trimethylphenylacetonitrile in a given solvent at a specified temperature (e.g., 25°C).

Materials:

-

2,4,5-Trimethylphenylacetonitrile (high purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostated orbital shaker or water bath

-

Centrifuge (optional)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Calibrated analytical instrument (e.g., HPLC with UV detector)

Procedure:

-

System Preparation:

-

Prepare a calibration curve for 2,4,5-Trimethylphenylacetonitrile on the analytical instrument (e.g., HPLC) using a series of known concentrations in the chosen solvent.

-

-

Sample Preparation:

-

To a glass vial, add a precisely weighed amount of solvent (e.g., 2.0 mL).

-

Add an excess amount of 2,4,5-Trimethylphenylacetonitrile to the vial. "Excess" means enough solid remains undissolved at equilibrium to be clearly visible. A starting point is to add enough solute to make a suspension that is 2-3 times the estimated solubility.

-

Seal the vial securely. Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Place the vials in the thermostated shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials at a speed sufficient to keep the solid suspended.

-

Allow the system to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and place them in a rack within the same temperature bath, allowing them to stand undisturbed for at least 2 hours. This allows the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid at the bottom.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any microscopic particulates.

-

Accurately dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method to determine its concentration.

-

-

Calculation:

-

Use the measured concentration and the dilution factor to calculate the concentration of the saturated solution.

-

The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Applications in a Research & Development Context

A clear solubility profile is directly actionable in the laboratory.

-

Reaction Solvent Selection: For a reaction involving 2,4,5-Trimethylphenylacetonitrile, a solvent from the "High" solubility category, such as THF or Toluene, would be an excellent starting point to ensure a homogeneous reaction medium.

-

Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. Based on the predicted profile, a mixed-solvent system is likely optimal. For example:

-

Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol or acetone).

-

Slowly add a "poor" solvent (e.g., water or hexane) until turbidity persists.

-

Re-heat to clarify and then allow to cool slowly. This technique often yields high-purity crystals.

-

-

Chromatographic Purification: For column chromatography, a solvent system where the compound has moderate solubility is needed to ensure proper interaction with the stationary phase. A typical mobile phase might be a gradient of ethyl acetate in hexane, leveraging the differential solubility to achieve separation from impurities.

Conclusion

References

-

Cheméo (2021). 2,4,5-Trimethylphenylacetonitrile - Chemical and Physical Properties. Available at: [Link]

-

University of Toronto Scarborough (2023). Solubility of Organic Compounds. Available at: [Link]

-

Faculty of Pharmacy, Assiut University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

Sources

An In-Depth Technical Guide to the Melting and Boiling Points of 2,4,5-Trimethylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylphenylacetonitrile, a substituted aromatic nitrile, represents a class of compounds with significant interest in organic synthesis and as building blocks for more complex molecules, including potential pharmaceutical agents. The physical properties of such intermediates are critical for their purification, handling, and the design of subsequent reaction conditions. This guide provides a detailed exploration of two fundamental physical constants of 2,4,5-trimethylphenylacetonitrile: its melting point and boiling point. As a self-validating system of scientific integrity, this document will not only present the available data but also delve into the experimental methodologies for their determination and the underlying structure-property relationships that govern these characteristics.

The Significance of Melting and Boiling Points in a Research and Development Context

In the realm of drug development and chemical research, the melting and boiling points are more than mere physical constants; they are indicators of purity, stability, and the nature of intermolecular forces. A sharp melting point range is often the first indication of a pure crystalline solid, while a broad range can suggest the presence of impurities.[1][2] The boiling point, particularly under vacuum, is crucial for designing purification protocols such as distillation, which is often a necessary step in the synthesis of high-purity active pharmaceutical ingredients (APIs) and their intermediates. Understanding these properties allows for the development of robust and reproducible manufacturing processes.

Physicochemical Properties of 2,4,5-Trimethylphenylacetonitrile

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Data Source |

| 2,4,5-Trimethylphenylacetonitrile | 75279-58-2 | C₁₁H₁₃N | 159.23 | 69.55 | 321.63 | Calculated (Cheméo)[3] |

| Phenylacetonitrile | 140-29-4 | C₈H₇N | 117.15 | -24 | 233-234 | Experimental (Sigma-Aldrich, PubChem)[2][4][5][6] |

| 2,4,6-Trimethylphenylacetonitrile | 34688-71-6 | C₁₁H₁₃N | 159.23 | 76-80 | Not available | Experimental (Sigma-Aldrich) |

Note: The values for 2,4,5-trimethylphenylacetonitrile are calculated and should be used as estimations pending experimental verification.

Experimental Determination of Melting and Boiling Points

To ensure the accuracy and reliability of physicochemical data, experimental determination is paramount. The following sections detail standard laboratory protocols for measuring the melting and boiling points of a compound like 2,4,5-trimethylphenylacetonitrile.

Melting Point Determination: The Capillary Method using a Thiele Tube

The capillary method is a widely accepted technique for determining the melting point of a solid.[1][2] The use of a Thiele tube ensures a uniform and slow rate of heating, which is crucial for observing the precise melting range.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline 2,4,5-trimethylphenylacetonitrile is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) so that the thermometer bulb and the sample are immersed.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The design of the tube promotes convection currents in the oil, ensuring even heat distribution.

-

Observation: The temperature is increased at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Caption: Workflow for melting point determination using a Thiele tube.

Boiling Point Determination: The Micro-Capillary Method

For determining the boiling point of a small quantity of liquid, the micro-capillary method is highly efficient. Given that 2,4,5-trimethylphenylacetonitrile is a solid at room temperature, this method would be applicable after melting the compound.

Protocol:

-

Sample Preparation: A small test tube is filled with the liquid 2,4,5-trimethylphenylacetonitrile to a depth of about 1-2 cm. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, with the bottom of the test tube level with the thermometer bulb. The assembly is then placed in a heating bath (e.g., a Thiele tube or a beaker of high-boiling oil on a hot plate).

-

Heating: The heating bath is heated gradually. As the temperature rises, the air trapped in the inverted capillary tube will expand and a slow stream of bubbles will emerge.

-

Observation: Heating is continued until a steady and rapid stream of bubbles escapes from the capillary tube. At this point, the heat source is removed, and the apparatus is allowed to cool.

-

Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Caption: Workflow for micro-boiling point determination.

Structure-Property Relationships: The Influence of Trimethyl Substitution

The melting and boiling points of a molecule are fundamentally governed by the strength of its intermolecular forces and its ability to pack efficiently in a crystal lattice. The introduction of three methyl groups to the phenylacetonitrile core in 2,4,5-trimethylphenylacetonitrile has a predictable, yet significant, impact on these properties.

-

Increased Molecular Weight and van der Waals Forces: The addition of three methyl groups (-CH₃) substantially increases the molecular weight of 2,4,5-trimethylphenylacetonitrile (159.23 g/mol ) compared to phenylacetonitrile (117.15 g/mol ). This leads to stronger van der Waals forces between molecules, which generally results in a higher boiling point. The calculated boiling point of 321.63 °C for the trimethylated compound is significantly higher than the experimental boiling point of 233-234 °C for phenylacetonitrile, which is consistent with this principle.[2][4][5][6]

-

Effect on Molecular Symmetry and Crystal Packing (Melting Point): The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing. Increased molecular symmetry often leads to a higher melting point as the molecules can pack more tightly. Comparing 2,4,5-trimethylphenylacetonitrile to its isomer, 2,4,6-trimethylphenylacetonitrile, provides insight. The 2,4,6-isomer, with its more symmetrical substitution pattern, has an experimental melting point of 76-80 °C. The less symmetrical 2,4,5-isomer has a calculated melting point of 69.55 °C.[3] This suggests that the higher symmetry of the 2,4,6-isomer allows for more efficient packing in the crystal lattice, leading to a higher melting point. Both trimethylated isomers have significantly higher melting points than the parent phenylacetonitrile (-24 °C), which is a liquid at room temperature, due to the increased molecular weight and altered packing abilities.[2][4][5][6]

-

Polarity and Dipole-Dipole Interactions: The nitrile group (-C≡N) is strongly polar, leading to dipole-dipole interactions. The methyl groups are electron-donating by induction, which can slightly influence the electron distribution in the aromatic ring and the overall molecular dipole moment. However, the dominant effect of the trimethyl substitution on the melting and boiling points is likely due to the increase in molecular weight and the influence on molecular packing rather than a significant change in polarity.

Conclusion

This technical guide has provided a comprehensive overview of the melting and boiling points of 2,4,5-trimethylphenylacetonitrile. While experimental data for this specific compound is not yet widely available, reliable calculated values serve as a strong foundation for research and development activities. The detailed protocols for experimental determination offer a clear path for validating these predictions. Furthermore, the analysis of structure-property relationships, through comparison with the parent compound and an isomer, provides a deeper understanding of how molecular modifications influence these critical physical properties. For scientists and professionals in drug development, this knowledge is essential for the efficient and effective progression of chemical synthesis and purification processes.

References

-

Cheméo. (n.d.). Chemical Properties of 2,4,5-Trimethylphenylacetonitrile (CAS 75279-58-2). Retrieved January 28, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved January 28, 2026, from [Link]

-

The Good Scents Company. (n.d.). phenyl acetonitrile. Retrieved January 28, 2026, from [Link]

-

BuyersGuideChem. (n.d.). Phenylacetonitrile | 140-29-4. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). Phenylacetonitrile. Retrieved January 28, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved January 28, 2026, from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Phenylacetonitrile | 140-29-4 - BuyersGuideChem [buyersguidechem.com]

- 3. 2,4,5-Trimethylphenylacetonitrile (CAS 75279-58-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 5. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]

- 6. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 2,4,5-Trimethylphenylacetonitrile as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethylphenylacetonitrile, a substituted aromatic nitrile, holds a significant position in synthetic organic chemistry as a versatile chemical intermediate. Its unique structural features, comprising a trimethyl-substituted phenyl ring and a reactive nitrile group, make it a valuable precursor for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and potential applications of 2,4,5-Trimethylphenylacetonitrile, with a particular focus on its emerging role in the landscape of drug discovery and development. By elucidating its chemical reactivity and synthetic utility, this document aims to equip researchers and scientists with the foundational knowledge to leverage this important building block in their synthetic endeavors.

Introduction: The Significance of Phenylacetonitrile Scaffolds

Phenylacetonitrile and its derivatives are a cornerstone of modern organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The nitrile functionality is a versatile synthetic handle, readily undergoing a variety of chemical transformations including hydrolysis, reduction, and addition reactions to yield carboxylic acids, amines, and ketones, respectively. The aromatic ring, in turn, provides a scaffold that can be further functionalized to modulate the biological activity and physicochemical properties of the target molecules.

2,4,5-Trimethylphenylacetonitrile, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can influence reaction outcomes and the ultimate biological profile of its derivatives. The methyl groups can enhance lipophilicity, impact metabolic stability, and direct further electrophilic substitution reactions.

Synthesis of 2,4,5-Trimethylphenylacetonitrile: A Mechanistic Perspective

The most common and industrially scalable method for the synthesis of phenylacetonitriles is the cyanation of the corresponding benzyl halide. This nucleophilic substitution reaction is a robust and well-established transformation in organic chemistry.

The Cyanation of 2,4,5-Trimethylbenzyl Halide

The primary route to 2,4,5-Trimethylphenylacetonitrile involves the reaction of 2,4,5-trimethylbenzyl chloride or bromide with an alkali metal cyanide, such as sodium or potassium cyanide. The reaction proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile, displacing the halide from the benzylic carbon.

Reaction Scheme:

The choice of solvent is critical for the success of this reaction. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often employed to dissolve the cyanide salt and promote the SN2 pathway. Phase-transfer catalysts, such as quaternary ammonium salts, can also be utilized to facilitate the reaction in a two-phase system, which can simplify the work-up procedure.

Experimental Protocol: A Self-Validating System

A typical laboratory-scale synthesis would involve the following steps:

-

Reaction Setup: A solution of 2,4,5-trimethylbenzyl halide in a suitable solvent (e.g., acetone, acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Nucleophile Addition: An aqueous solution of sodium cyanide is added to the reaction mixture. The use of a phase-transfer catalyst is recommended to enhance the reaction rate.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure 2,4,5-Trimethylphenylacetonitrile.

This protocol is designed to be self-validating through the in-process monitoring, ensuring a high yield of the desired product.

Key Chemical Transformations and Applications

The synthetic utility of 2,4,5-Trimethylphenylacetonitrile lies in the reactivity of its nitrile group. This functionality can be readily converted into other key functional groups, opening up a wide array of synthetic possibilities.

Hydrolysis to 2,4,5-Trimethylphenylacetic Acid

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2,4,5-trimethylphenylacetic acid. This transformation is fundamental in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).

Reaction Scheme:

Reduction to 2-(2,4,5-Trimethylphenyl)ethanamine

The reduction of the nitrile group provides a direct route to the corresponding primary amine, 2-(2,4,5-trimethylphenyl)ethanamine. This amine can serve as a crucial building block for the synthesis of various biologically active compounds. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

Reaction Scheme:

Grignard Reaction for Ketone Synthesis

The addition of a Grignard reagent to the nitrile group, followed by acidic work-up, leads to the formation of a ketone. This reaction is a powerful tool for carbon-carbon bond formation and allows for the introduction of various alkyl or aryl groups.

Reaction Scheme:

Role in Drug Development: A Forward-Looking Perspective

While specific examples of marketed drugs derived directly from 2,4,5-Trimethylphenylacetonitrile are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules. The 2,4,5-trimethylphenyl moiety can be found in compounds investigated for a range of therapeutic areas. The versatility of the nitrile group allows for its incorporation into diverse heterocyclic systems, which are prevalent in modern drug discovery.

The analogous compound, 2,4,5-Trifluorophenylacetonitrile, is a known intermediate in the synthesis of certain pharmaceuticals, highlighting the importance of this class of compounds in medicinal chemistry.[1] The trimethyl substitution pattern in 2,4,5-Trimethylphenylacetonitrile can be strategically employed to enhance the metabolic stability and oral bioavailability of drug candidates by blocking potential sites of metabolism.

Safety and Handling

As a nitrile-containing compound, 2,4,5-Trimethylphenylacetonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,4,5-Trimethylphenylacetonitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis and the rich chemistry of its nitrile group provide access to a wide range of functionalized molecules. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

Visualizations

Synthesis of 2,4,5-Trimethylphenylacetonitrile

Caption: Key Reactions of 2,4,5-Trimethylphenylacetonitrile

References

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Laboratory Synthesis of Phenylacetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust and validated laboratory protocols for the synthesis of phenylacetonitrile and its derivatives, compounds of significant interest in medicinal chemistry and materials science.[1][2] We move beyond a simple recitation of steps, providing in-depth explanations for the choice of reagents, catalysts, and reaction conditions. This document is structured to empower researchers with the foundational knowledge and practical techniques required for the successful and safe synthesis of these valuable molecules. Protocols for the cyanation of benzyl halides, the direct cyanation of benzyl alcohols, and the Strecker synthesis of α-aminonitriles are presented, alongside critical safety protocols for the handling of cyanide-containing reagents.

Introduction: The Significance of Phenylacetonitrile Scaffolds

Phenylacetonitrile, also known as benzyl cyanide, and its derivatives are pivotal precursors in the synthesis of a wide array of organic compounds.[1] Their utility stems from the versatile reactivity of the nitrile group and the acidity of the benzylic protons, which allow for a variety of chemical transformations.[3] These structural motifs are found in numerous pharmaceuticals, agrochemicals, and dyes. The development of efficient and selective methods for their synthesis is, therefore, a subject of ongoing research and a critical skill for synthetic chemists.

Core Synthetic Strategies

The preparation of phenylacetonitrile derivatives can be broadly categorized into several key synthetic transformations. This guide will focus on three of the most common and reliable methods:

-

Nucleophilic Substitution: The reaction of a benzyl halide with a cyanide salt.

-

Direct Cyanation of Alcohols: The conversion of a benzyl alcohol to the corresponding nitrile.

-

Multi-component Reactions: The Strecker synthesis to form α-aminonitriles.

The choice of method often depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and the functional group tolerance of the substrate.

Health and Safety: A Paramount Concern

Extreme Toxicity of Cyanides: All manipulations involving cyanide salts and hydrogen cyanide must be conducted with the utmost care due to their extreme toxicity.[4][5][6] Ingestion, inhalation, or skin absorption of even small quantities (50-150 mg) can be fatal.[4][6]

Engineering Controls:

-

All work with cyanide compounds must be performed in a properly functioning chemical fume hood.[5][6][7]

-

Ensure adequate ventilation and never work alone when handling cyanides.[6]

Personal Protective Equipment (PPE):

-

Wear a lab coat, splash goggles or a face shield, and nitrile gloves (double-gloving is recommended) at all times.[6][7]

Emergency Procedures:

-

In case of exposure, immediate medical attention is critical.[6]

-

Familiarize yourself with your institution's specific emergency protocols for cyanide poisoning.

-

An antidote for cyanide exposure exists but must be administered by trained medical personnel.[6]

Waste Disposal:

-

Cyanide waste must be segregated and disposed of according to institutional and regulatory guidelines. Never mix cyanide waste with acidic waste, as this will generate highly toxic hydrogen cyanide gas.[5][6]

Protocol I: Cyanation of Benzyl Halides via Nucleophilic Substitution

This classic method, a variation of the Kolbe nitrile synthesis, involves the reaction of a benzyl halide with an alkali metal cyanide.[1] The use of a phase-transfer catalyst (PTC) is highly recommended to facilitate the reaction between the aqueous cyanide solution and the organic benzyl halide phase, leading to improved yields and milder reaction conditions.[3][8]

Reaction Workflow

Caption: Workflow for the phase-transfer catalyzed cyanation of benzyl halides.

Detailed Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of deionized water.

-

In a separate beaker, dissolve the substituted benzyl chloride (1.0 equivalent) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents) in a suitable organic solvent (e.g., toluene or dichloromethane).

-

Reaction: Add the organic solution to the vigorously stirring aqueous cyanide solution.

-

Heat the biphasic mixture to reflux (typically 60-80 °C) and maintain vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude phenylacetonitrile derivative by vacuum distillation or column chromatography on silica gel.

Quantitative Data

| Starting Material | Cyanide Source | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzyl Chloride | NaCN | TBAB | Toluene | 3 | 85-95 |

| 4-Methoxybenzyl Chloride | KCN | Aliquat 336 | DCM | 4 | 80-90 |

| 4-Nitrobenzyl Bromide | NaCN | TBAB | Toluene | 2 | >95 |

Protocol II: Direct Cyanation of Benzyl Alcohols

The direct conversion of alcohols to nitriles is an attractive synthetic strategy as it often starts from more readily available and less lachrymatory precursors than benzyl halides. Several catalytic systems have been developed for this transformation.[9][10][11] Here, we present a method using a Lewis acid catalyst and trimethylsilyl cyanide (TMSCN) as the cyanide source. More recently, methods using safer cyanide sources like isonitriles have also been developed.[12]

Reaction Mechanism

Caption: Simplified mechanism for the Lewis acid-catalyzed cyanation of benzyl alcohols.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted benzyl alcohol (1.0 equivalent) and a dry, aprotic solvent such as acetonitrile or dichloromethane.

-

Add the Lewis acid catalyst, for example, indium(III) bromide (InBr₃) or zinc triflate (Zn(OTf)₂) (5-10 mol%).[11][13]

-

Reaction: Add trimethylsilyl cyanide (TMSCN) (1.2-1.5 equivalents) dropwise to the stirring solution at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 1-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the product by column chromatography on silica gel.

Quantitative Data

| Starting Material | Catalyst | Cyanide Source | Solvent | Time (h) | Yield (%) |

| Benzyl Alcohol | InBr₃ (10 mol%) | TMSCN | CH₃CN | 1 | 92 |

| 4-Chlorobenzyl Alcohol | Zn(OTf)₂ (5 mol%) | TMSCN | DCM | 3 | 88 |

| 2-Naphthylmethanol | InBr₃ (10 mol%) | TMSCN | CH₃CN | 2 | 90 |

Protocol III: Strecker Synthesis of α-Aminonitriles

The Strecker synthesis is a powerful one-pot, three-component reaction for the preparation of α-aminonitriles, which are direct precursors to α-amino acids.[14][15][16] The reaction involves the condensation of an aldehyde with an amine to form an imine, which is then attacked by a cyanide source.[15]

Reaction Workflow

Caption: General workflow for the Strecker synthesis of α-aminonitriles.

Detailed Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or water.[16][17]

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reaction: Add the cyanide source, such as trimethylsilyl cyanide (TMSCN) (1.2 equivalents), to the reaction mixture.[16][17] The use of a catalyst, such as indium powder in water, can accelerate the reaction.[16]

-

Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, add diethyl ether and filter the solution.[16]

-

Wash the filtrate with water and brine.[16]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

-

Purification: Purify the resulting α-aminonitrile by recrystallization or column chromatography.

Quantitative Data

| Aldehyde | Amine | Cyanide Source | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Aniline | TMSCN | Water (with In catalyst) | 0.5 | 98[16] |

| 4-Chlorobenzaldehyde | Benzylamine | TMSCN | Methanol | 4 | 92 |

| Isobutyraldehyde | Ammonia | NaCN/NH₄Cl | Water | 24 | 85 |

Conclusion

The synthetic routes outlined in this guide provide reliable and versatile methods for the preparation of phenylacetonitrile and its derivatives. The choice of protocol should be guided by the specific target molecule, available starting materials, and the required scale of the synthesis. Adherence to the stringent safety precautions outlined is non-negotiable when working with highly toxic cyanide reagents. By understanding the underlying principles and meticulously following these protocols, researchers can confidently and safely access this important class of chemical compounds.

References

-

α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions - ResearchGate. Available at: [Link]

- CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same - Google Patents.

-

Benzyl cyanide - Wikipedia. Available at: [Link]

-

Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. Available at: [Link]

-

α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. Available at: [Link]

-

Benzyl Cyanide - Organic Syntheses Procedure. Available at: [Link]

-

Direct Oxidative Cyanation of Alcohol to Nitrile over CoOx/MnO2 with Aqueous Ammonia | ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Cyanide Standard Operating Procedure Template - Environmental Health & Safety. Available at: [Link]

-

Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC - PubMed Central. Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

-

α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure. Available at: [Link]

-

Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. Available at: [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]

-

Lab Safety Guideline: Cyanide. Available at: [Link]

-

Cyanation of benzylic alcohols and derivatives - ResearchGate. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

-

Catalytic Cyanation of C–N Bonds with CO2/NH3 | JACS Au - ACS Publications. Available at: [Link]

-

Industrial Phase-Transfer Catalysis. Available at: [Link]

-

Cyanides | Division of Research Safety - University of Illinois. Available at: [Link]

- US7595417B2 - Cyanation of aromatic halides - Google Patents.

-

Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors - MDPI. Available at: [Link]

-

A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. Available at: [Link]

-

Zn(OTf) 2 - Catalyzed direct cyanation of benzylic alcohols - A novel synthesis of α-aryl nitriles | Request PDF - ResearchGate. Available at: [Link]

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega - ACS Publications. Available at: [Link]

-

Cyanides - UVIC. Available at: [Link]

-

Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate - CABI Digital Library. Available at: [Link]

-

Deoxycyanation of Alkyl Alcohols - Macmillan Group - Princeton University. Available at: [Link]

-

Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH. Available at: [Link]

-

Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed. Available at: [Link]

-

Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides - ResearchGate. Available at: [Link]

Sources

- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]

- 4. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. uvic.ca [uvic.ca]

- 8. phasetransfer.com [phasetransfer.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 12. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes & Protocols: The Strategic Utility of 2,4,5-Trimethylphenylacetonitrile in Pharmaceutical Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and scalability of a synthetic route. 2,4,5-Trimethylphenylacetonitrile is a specialized aromatic building block that, while not a ubiquitous commodity, offers significant strategic advantages for the synthesis of complex molecular architectures. Its utility lies in the versatile reactivity of the nitrile functional group, combined with the specific substitution pattern of the phenyl ring, which can impart unique pharmacological properties to the final active pharmaceutical ingredient (API).

The synthesis of APIs is a multi-step process that relies on a range of intermediates to construct the final molecular entity.[][] Phenylacetonitrile derivatives are valuable precursors in this context, serving as foundational scaffolds for a variety of compound classes. The core value of 2,4,5-Trimethylphenylacetonitrile resides in its capacity to be transformed into two key pharmacophores:

-

2,4,5-Trimethylphenylacetic Acid: A scaffold relevant to non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

-

2-(2,4,5-Trimethylphenyl)ethanamine: A substituted phenethylamine core, a privileged structure in medicinal chemistry found in stimulants, antidepressants, and antipsychotics.[3]

This document serves as a technical guide to the primary applications of 2,4,5-Trimethylphenylacetonitrile, providing detailed protocols for its conversion into these key intermediates and explaining the scientific rationale behind the methodological choices.

Core Synthetic Pathways & Applications

The strategic application of 2,4,5-Trimethylphenylacetonitrile revolves around the chemical transformation of its nitrile group. The two most valuable pathways in a pharmaceutical context are hydrolysis to the corresponding carboxylic acid and reduction to the primary amine.

Figure 1: Primary synthetic transformations of 2,4,5-Trimethylphenylacetonitrile.